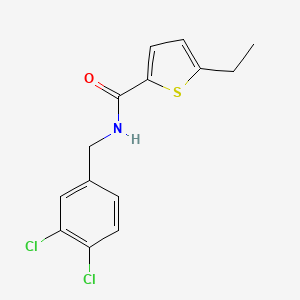
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide, also known as DT-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the class of thiophene carboxamide derivatives and has been found to exhibit a range of biological activities.
科学研究应用
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. Several studies have investigated the potential therapeutic applications of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
The mechanism of action of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has also been found to reduce inflammation and oxidative stress in various animal models of disease. In addition, N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity and stability. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in lab experiments. For example, N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in vivo. N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide also has a relatively short half-life, which may limit its effectiveness in some applications.
未来方向
There are several future directions for research on N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide. One area of interest is the development of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Finally, further studies are needed to elucidate the mechanism of action of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide and its effects on various signaling pathways.
合成方法
The synthesis of N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide involves the reaction of 3,4-dichlorobenzylamine with ethyl 2-thiophenecarboxylate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(3,4-dichlorobenzyl)-5-ethyl-2-thiophenecarboxamide. The yield of the reaction is reported to be around 70%, and the purity of the final product can be improved by recrystallization.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NOS/c1-2-10-4-6-13(19-10)14(18)17-8-9-3-5-11(15)12(16)7-9/h3-7H,2,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORDONZRRVMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)
![N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6114835.png)
![4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)
![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6114878.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane](/img/structure/B6114882.png)
![methyl 1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6114883.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2,4-dimethoxyaniline](/img/structure/B6114891.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6114896.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6114910.png)